molecular formula C12H16BFO4S B2833926 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride CAS No. 2393030-89-0

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride

Cat. No. B2833926
CAS RN: 2393030-89-0
M. Wt: 286.12
InChI Key: NPHGTCXXRUOLBT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzenesulfonyl fluoride, with a tetramethyl dioxaborolane group attached to the benzene ring . Benzenesulfonyl fluoride is a type of sulfonyl fluoride, which are known for their reactivity and are often used in organic synthesis . The tetramethyl dioxaborolane group is a common motif in organoborane chemistry and is often used in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride” are not available, compounds with similar groups are often involved in cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its analogs are synthesized through a multi-step substitution reaction, highlighting the chemical versatility and reactivity of compounds containing the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group. The structural attributes of the compounds are confirmed using various spectroscopic techniques and mass spectrometry, revealing detailed insights into their molecular framework and properties (Huang et al., 2021).
  • Crystallographic and Conformational Analyses : Single crystal X-ray diffraction, coupled with density functional theory (DFT) calculations, provides a comprehensive understanding of the molecular geometry and conformation. The alignment between the molecular structures optimized by DFT and the actual crystal structures highlights the reliability of computational methods in predicting the physical attributes of these compounds (Huang et al., 2021).

Applications in Material Science and Sensing Technologies

  • Boronic Esters in Material Synthesis : The synthesis of boronic esters and their derivatives, which include the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, plays a crucial role in material science. These compounds are used as intermediates in creating polymers and other complex materials with specific properties, as demonstrated in the synthesis of conjugated polymers through palladium-catalyzed Suzuki coupling methods (Grigoras & Antonoaia, 2005).
  • Sensing Applications : Derivatives of the 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group are utilized in the development of fluorescence probes and sensors. These compounds are specifically designed to respond to stimuli such as the presence of hydrogen peroxide or metal ions, indicating their potential in creating sensitive detection systems for various applications (Lampard et al., 2018).

Insights into Molecular Properties and Reactions

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : Detailed investigations into the molecular electrostatic potential and frontier molecular orbitals of these compounds provide valuable insights into their physicochemical properties. Such studies are crucial for understanding the reactivity, stability, and interaction of these molecules with other substances (Huang et al., 2021).

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)19(14,15)16/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHGTCXXRUOLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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